Difluoromethylsulfonylbromobenzene
Overview
Description
Difluoromethylsulfonylbromobenzene is an organic compound that features a benzene ring substituted with a difluoromethylsulfonyl group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethylsulfonylbromobenzene typically involves the introduction of the difluoromethylsulfonyl group onto a bromobenzene derivative. One common method is the reaction of bromobenzene with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Difluoromethylsulfonylbromobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The difluoromethylsulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
Difluoromethylsulfonylbromobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound’s unique chemical properties make it a valuable intermediate in the development of new drugs.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of difluoromethylsulfonylbromobenzene involves its ability to participate in various chemical reactions due to the presence of the difluoromethylsulfonyl group and the bromine atom. These functional groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylsulfonylchlorobenzene: Similar structure but with a chlorine atom instead of bromine.
Trifluoromethylsulfonylbromobenzene: Contains a trifluoromethylsulfonyl group instead of difluoromethylsulfonyl.
Bromobenzene: Lacks the difluoromethylsulfonyl group.
Uniqueness
Difluoromethylsulfonylbromobenzene is unique due to the presence of both the difluoromethylsulfonyl group and the bromine atom, which confer distinct reactivity and properties compared to similar compounds. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
IUPAC Name |
1-bromo-2-(difluoromethylsulfonyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2S/c8-5-3-1-2-4-6(5)13(11,12)7(9)10/h1-4,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIMAZMMAFSMCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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